1-(4-Fluorophenyl)pent-1-en-3-one
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Overview
Description
1-(4-Fluorophenyl)pent-1-en-3-one is an organic compound with the molecular formula C11H11FO. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)pent-1-en-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with pent-1-en-3-one in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-Fluorophenyl)pent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)but-1-en-3-one
- 1-(4-Fluorophenyl)pentan-1-one
- 1-(4-Fluorophenyl)hex-1-en-3-one
Uniqueness
1-(4-Fluorophenyl)pent-1-en-3-one is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the pentenone chain. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
921206-14-6 |
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Molecular Formula |
C11H11FO |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C11H11FO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3 |
InChI Key |
PBMQSVQMQKLVSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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